Laz6WQ5qar

Description

Propriétés

Numéro CAS |

1147548-85-3 |

|---|---|

Formule moléculaire |

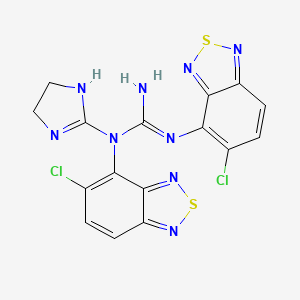

C16H11Cl2N9S2 |

Poids moléculaire |

464.4 g/mol |

Nom IUPAC |

1,2-bis(5-chloro-2,1,3-benzothiadiazol-4-yl)-1-(4,5-dihydro-1H-imidazol-2-yl)guanidine |

InChI |

InChI=1S/C16H11Cl2N9S2/c17-7-1-3-9-12(25-28-23-9)11(7)22-15(19)27(16-20-5-6-21-16)14-8(18)2-4-10-13(14)26-29-24-10/h1-4H,5-6H2,(H2,19,22)(H,20,21) |

Clé InChI |

AMVAMDQMQCTPQD-UHFFFAOYSA-N |

SMILES canonique |

C1CN=C(N1)N(C2=C(C=CC3=NSN=C32)Cl)C(=NC4=C(C=CC5=NSN=C54)Cl)N |

Origine du produit |

United States |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Laz6WQ5qar typically involves multiple steps, starting with the preparation of the benzothiadiazole and imidazole intermediates. These intermediates are then coupled under specific reaction conditions to form the final compound. The reaction conditions often include the use of strong bases and solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to facilitate the coupling reaction .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using preparative high-performance liquid chromatography (HPLC) for purification. This method ensures the high purity of the compound, which is essential for its application in various fields .

Analyse Des Réactions Chimiques

Types of Reactions

Laz6WQ5qar undergoes several types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: The compound can be reduced using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: This compound can undergo nucleophilic substitution reactions, where a nucleophile replaces a leaving group in the compound.

Common Reagents and Conditions

Common reagents used in these reactions include:

Oxidizing agents: Potassium permanganate, hydrogen peroxide.

Reducing agents: Sodium borohydride, lithium aluminum hydride.

Solvents: Dimethylformamide (DMF), dimethyl sulfoxide (DMSO).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives of this compound, while reduction reactions may produce reduced forms of the compound .

Applications De Recherche Scientifique

Laz6WQ5qar has a wide range of applications in scientific research, including:

Chemistry: Used as a reagent in various organic synthesis reactions.

Biology: Investigated for its potential as a biochemical probe to study cellular processes.

Medicine: Explored for its potential therapeutic effects, particularly in the treatment of certain diseases.

Industry: Utilized in the development of new materials and chemical processes

Mécanisme D'action

The mechanism of action of Laz6WQ5qar involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain proteins and enzymes, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context in which the compound is used .

Comparaison Avec Des Composés Similaires

Similar Compounds

Some compounds similar to Laz6WQ5qar include:

1,3-BIS(5-CHLORO-2,1,3-BENZOTHIADIAZOL-4-YL)-1-(4,5-DIHYDRO-1H-IMIDAZOL-2-YL)GUANIDINE: Shares a similar structure and chemical properties.

Other benzothiadiazole derivatives: Compounds with similar benzothiadiazole moieties.

Uniqueness

This compound stands out due to its unique combination of benzothiadiazole and imidazole moieties, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for various research applications .

Activité Biologique

1. Antimicrobial Properties

Many compounds, particularly flavonoids, exhibit significant antimicrobial activity. Research has shown that various flavonoids possess antifungal, antiviral, and antibacterial properties. For instance:

- Quercetin : Known for inhibiting DNA gyrase and affecting membrane function.

- Sophoraflavone G : Inhibits cytoplasmic membrane function.

- Licochalcones A and C : Target energy metabolism in bacteria .

Flavonoids interact with microbial cells through various mechanisms:

- Inhibition of Enzymes : Many flavonoids inhibit key enzymes involved in microbial metabolism.

- Membrane Disruption : Some compounds disrupt microbial cell membranes, leading to cell death.

- DNA Interaction : Certain flavonoids can bind to DNA, interfering with replication processes .

3. Case Studies and Research Findings

While specific case studies on Laz6WQ5qar are not available, the following general findings from related compounds can be illustrative:

4. Broader Biological Activities

Beyond antimicrobial effects, many flavonoids exhibit other biological activities:

- Antioxidant Activity : Flavonoids are known for their ability to scavenge free radicals.

- Anti-inflammatory Effects : Some compounds reduce inflammation by inhibiting pro-inflammatory cytokines.

- Cytotoxicity Against Tumors : Certain flavonoids have shown potential in inhibiting tumor growth through various pathways .

5. Future Directions for Research

Given the promising nature of flavonoids and similar compounds, future research could focus on:

- Isolation and Characterization : Further studies to isolate this compound and characterize its specific biological activities.

- Mechanistic Studies : Investigating how this compound interacts with cellular components at a molecular level.

- Clinical Trials : Assessing efficacy and safety in clinical settings if preliminary studies show significant biological activity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.